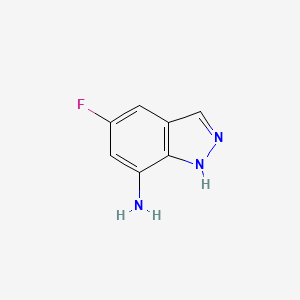

5-Fluoro-1H-indazol-7-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

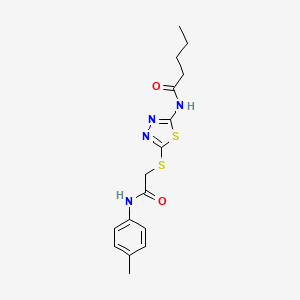

5-Fluoro-1H-indazol-7-amine is a chemical compound with the molecular formula C7H6FN3. It has a molecular weight of 151.14 . The IUPAC name for this compound is 5-fluoro-1H-indazol-7-amine .

Molecular Structure Analysis

The molecular structure of 5-Fluoro-1H-indazol-7-amine consists of a pyrazole ring fused to a benzene ring, with a fluorine atom attached to the 5th carbon atom and an amine group attached to the 7th carbon atom .Physical And Chemical Properties Analysis

5-Fluoro-1H-indazol-7-amine is a compound with a molecular weight of 151.14 . The storage temperature for this compound is 2-8°C .科学的研究の応用

Chemosensors for Metal Ions and Anions

A significant application of indazole derivatives involves the creation of bifunctional fluorescent chemosensors, such as calix[4]arenes, which can detect both cations and anions through fluorescence quenching mechanisms. These chemosensors exhibit specific responses to heavy metal ions like Pb(2+) and Co(2+), as well as anions like F(-), through changes in their fluorescence emission, providing a versatile tool for environmental monitoring and chemical analysis (Lee et al., 2005).

Anticancer Agents and Tubulin Inhibition

Indazole derivatives have been synthesized and evaluated as anticancer agents, demonstrating a unique mechanism of tubulin inhibition. These compounds, through structural modifications, have shown to inhibit tumor growth effectively in xenograft models, offering a promising avenue for cancer therapy development. The specificity of these derivatives to inhibit the binding of vincas to tubulin, without competing with paclitaxel, underscores their potential as novel anticancer drugs (Zhang et al., 2007).

Near-Infrared Fluorescent Probes for Imaging

In the realm of bioimaging, indazole-based fluorophores, referred to as Indazo-Fluors, have been developed through palladium-catalyzed oxidative C-H/C-H cross-coupling reactions. These fluorophores exhibit high quantum yields and large Stokes shifts, making them ideal for near-infrared (NIR) imaging applications, especially for mitochondria in living cells. The superior photostability and low cytotoxicity of these dyes mark them as excellent candidates for in vivo imaging, contributing to advancements in medical diagnostics and research (Cheng et al., 2016).

Fluorescence Ratiometry and Sensing

The development of fluorogenic calix[4]arenes incorporating indazole moieties has led to advancements in fluorescence ratiometry, offering a method for detecting metal ions and anions. These compounds provide a versatile approach to sensing applications, capable of detecting specific ions through changes in their fluorescence emission ratios. Such molecular tools are invaluable for analytical chemistry, environmental monitoring, and biological research (Lee et al., 2005).

Factor Xa Inhibitors for Anticoagulant Therapy

Research into 7-fluoroindazole derivatives has yielded potent and selective inhibitors of factor Xa, a critical enzyme in the coagulation cascade. These inhibitors employ a 7-fluoroindazolyl moiety to engage in hydrogen bonding interactions within the enzyme's active site, offering a novel approach to anticoagulant therapy. Such developments have the potential to lead to safer and more effective treatments for thrombotic disorders (Lee et al., 2008).

Safety and Hazards

将来の方向性

Indazole-containing derivatives, such as 5-Fluoro-1H-indazol-7-amine, have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Future research may focus on developing new synthetic approaches to indazoles and exploring their potential applications in drug development .

作用機序

Target of Action

5-Fluoro-1H-indazol-7-amine is a heterocyclic compound that has been found to interact with several targets. The primary targets of this compound include CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and cellular response to DNA damage .

Mode of Action

The compound acts by inhibiting, regulating, and/or modulating the activity of its primary targets . By interacting with these kinases, 5-Fluoro-1H-indazol-7-amine can influence cell cycle progression and the cellular response to DNA damage . This can lead to changes in cell growth and proliferation, particularly in the context of diseases such as cancer .

Biochemical Pathways

The action of 5-Fluoro-1H-indazol-7-amine affects several biochemical pathways. The inhibition of CHK1 and CHK2 kinases can disrupt the cell cycle, potentially leading to cell cycle arrest and apoptosis . Similarly, the modulation of SGK activity can influence a variety of cellular processes, including cell volume regulation, cell survival, and cell proliferation .

Pharmacokinetics

Like many other heterocyclic compounds, it is likely to have specific adme (absorption, distribution, metabolism, and excretion) properties that influence its bioavailability

Result of Action

The molecular and cellular effects of 5-Fluoro-1H-indazol-7-amine’s action are largely dependent on its interaction with its targets. By inhibiting CHK1 and CHK2 kinases and modulating SGK activity, the compound can induce changes in cell cycle progression and cellular response to DNA damage . This can result in altered cell growth and proliferation, which may have therapeutic implications in diseases such as cancer .

Action Environment

The action, efficacy, and stability of 5-Fluoro-1H-indazol-7-amine can be influenced by various environmental factors. These may include the presence of other compounds, the pH of the environment, temperature, and the specific characteristics of the biological system in which the compound is acting

特性

IUPAC Name |

5-fluoro-1H-indazol-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN3/c8-5-1-4-3-10-11-7(4)6(9)2-5/h1-3H,9H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZNYHJBBJLVSNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C=NN2)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-1H-indazol-7-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 5-[(4-fluorobenzoyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B2932818.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2932821.png)

![(4R,6R)-2,8,14-Triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-trien-4-ol](/img/structure/B2932822.png)

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2932827.png)

![N-[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]-N'-(4-isopropyl-3-methylphenyl)urea](/img/structure/B2932832.png)

![Methyl 2-(2-((3-methyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2932834.png)

![2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2932835.png)

![1-benzyl-2-[(E)-[(4-chlorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B2932840.png)